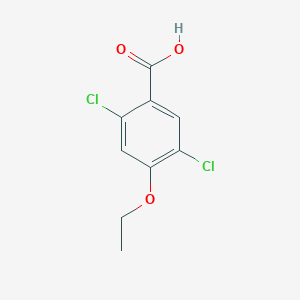
2,5-Dichloro-4-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an ethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 4-ethoxybenzoic acid is continuously fed along with chlorine gas. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation, due to the presence of electron-withdrawing chlorine atoms.
Reduction: The compound can be reduced to form 2,5-dichloro-4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form 2,5-dichloro-4-ethoxybenzaldehyde using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nitration: 2,5-Dichloro-4-ethoxy-3-nitrobenzoic acid.
Reduction: 2,5-Dichloro-4-ethoxybenzyl alcohol.
Oxidation: 2,5-Dichloro-4-ethoxybenzaldehyde.
Scientific Research Applications
2,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxybenzoic acid: Similar structure but lacks the chlorine atoms.
2,4-Dichlorobenzoic acid: Similar structure but chlorine atoms are at different positions.
Uniqueness
2,5-Dichloro-4-ethoxybenzoic acid is unique due to the presence of both chlorine atoms and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and potential biological activities.
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
KEUDLGXJFJJDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


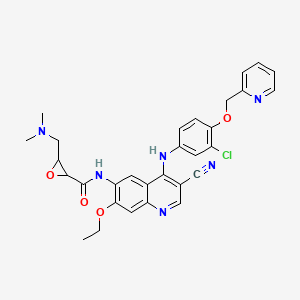
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
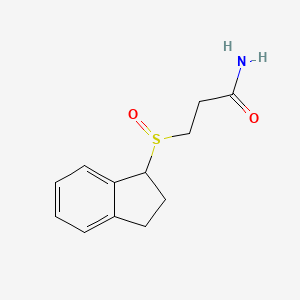


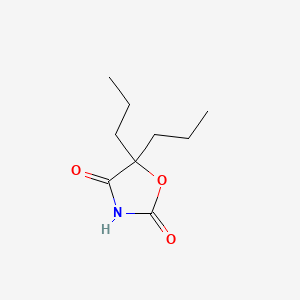
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
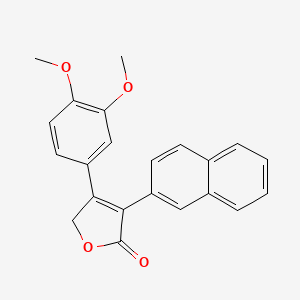
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)

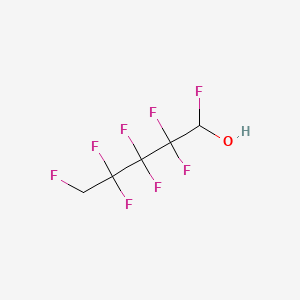
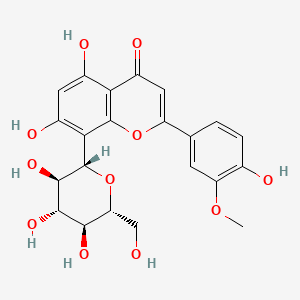
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)

